Introduction: A Strategic Overview for the Research Scientist
Introduction: A Strategic Overview for the Research Scientist
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-methyl-9H-purine
6-Chloro-2-methyl-9H-purine (CAS No. 100859-35-6) is a substituted purine that serves as a valuable building block in medicinal chemistry and drug development.[1] Its utility stems from the reactivity of the chlorine atom at the C6 position, which is susceptible to nucleophilic substitution, allowing for the synthesis of a diverse array of purine derivatives.[2][3] Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in synthesis, for predicting its behavior in biological systems, and for developing robust analytical methods.
This guide provides a comprehensive analysis of the core physicochemical attributes of 6-Chloro-2-methyl-9H-purine. It is structured to deliver not only the available data but also to equip the research scientist with the field-proven methodologies required to validate these properties in their own laboratory. While specific experimental data for this compound is not extensively published, we will leverage data from closely related analogs and provide detailed, self-validating protocols to empower your research.
Core Molecular and Physical Properties
A foundational understanding begins with the basic molecular identifiers and computed properties that dictate the compound's behavior. These values are crucial for everything from calculating molar concentrations to predicting membrane permeability.
Molecular Identity and Computed Data
The fundamental structural and computed lipophilicity data for 6-Chloro-2-methyl-9H-purine are summarized below. The XLogP3 value, a calculated measure of lipophilicity, suggests moderate permeability across biological membranes. The hydrogen bond donor and acceptor counts are key indicators of the molecule's potential to interact with biological targets.[4]
| Property | Value | Source |
| CAS Number | 100859-35-6 | [1] |
| Molecular Formula | C₆H₅ClN₄ | [1][4] |
| Molecular Weight | 168.58 g/mol | [1][4] |
| XLogP3 | 1.5 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
Physical State and Thermal Properties
| Property | Value (for 6-Chloro-9-methyl-9H-purine) | Source |
| Physical Form | Solid | [5] |
| Melting Point | 129-134 °C | [6] |
Expert Insight: The N9-methylation in the reference compound will slightly alter crystal packing compared to the N9-H tautomer of the title compound. However, this value serves as an excellent starting point for designing purification strategies such as crystallization. A standard capillary melting point apparatus should be used for experimental determination.
Solubility Profile: A Critical Parameter for Application
The solubility of a compound dictates its utility in both synthetic reactions and biological assays. For purine derivatives, solubility can be highly dependent on pH and the solvent system used.
Qualitative and Quantitative Solubility
Experimental solubility data for 6-Chloro-2-methyl-9H-purine is not published. However, the related compound 6-Chloropurine is reported to be soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 10 mg/mL.[7] Its aqueous solubility is significantly lower.
Causality in Experimental Design: For a compound like 6-Chloro-2-methyl-9H-purine, which possesses both a weakly acidic proton (N9-H) and basic nitrogen atoms, solubility is expected to be pH-dependent. Therefore, a thermodynamic solubility study across a range of pH values is the gold-standard approach to fully characterize its behavior in aqueous media.
Experimental Protocol: Thermodynamic Solubility Determination
This protocol provides a robust method for determining the equilibrium solubility, a critical parameter for preclinical development.
-
Preparation of Buffers: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Sample Preparation: Add an excess amount of solid 6-Chloro-2-methyl-9H-purine to a known volume of each buffer in separate, sealed vials. Rationale: Ensuring an excess of solid is present is crucial for achieving equilibrium between the dissolved and undissolved states.
-
Equilibration: Place the vials in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours. Rationale: This extended incubation with agitation ensures that the system reaches thermodynamic equilibrium.
-
Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV method. A calibration curve must be prepared using standards of known concentration.
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the final measured pH of each solution.
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Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is the bedrock of chemical research. This section details the expected spectroscopic signatures of 6-Chloro-2-methyl-9H-purine and provides standardized protocols for acquiring this data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. While a definitive spectrum for 6-Chloro-2-methyl-9H-purine is not available in public databases, the expected chemical shifts can be predicted based on established principles and data from analogs.[8][9][10]
¹H NMR:
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Purine H8 Proton: A singlet is expected, typically downfield (δ 8.0-9.0 ppm), due to the electron-deficient nature of the purine ring system.
-
Methyl Protons (-CH₃): A sharp singlet is expected in the upfield region (δ 2.5-3.0 ppm).
-
N9-H Proton: If not exchanged with deuterium from the solvent, a broad singlet may be observed, typically further downfield.
¹³C NMR: The carbon signals can be predicted based on data from related structures. The carbons attached to heteroatoms (N, Cl) will be the most deshielded.[11]
Protocol for NMR Sample Preparation and Analysis:
-
Sample Preparation: Dissolve ~5-10 mg of 6-Chloro-2-methyl-9H-purine in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Rationale: DMSO-d₆ is often preferred for purine derivatives as it can solubilize polar compounds and allows for the observation of exchangeable N-H protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Acquire a proton-decoupled ¹³C NMR spectrum.
-
Advanced Analysis (Optional): If assignments are ambiguous, perform 2D NMR experiments such as COSY (to identify proton-proton couplings, though none are expected for isolated spins) and HSQC/HMBC (to correlate proton and carbon signals).[12]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Expected Fragmentation:
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z ≈ 168.
-
Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak at m/z ≈ 170 should be observed with an intensity of approximately one-third of the M⁺ peak, which is a definitive signature for a monochlorinated compound.
-
Key Fragments: Common fragmentation pathways for purines include the loss of HCN (27 Da) and fragmentation of the imidazole ring.[13][14]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their absorption of infrared radiation.[15][16][17]
Expected Characteristic Absorption Bands:
-
N-H Stretch: A moderate to broad absorption in the region of 3100-3400 cm⁻¹ corresponding to the N9-H bond.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ hybridized methyl group.
-
C=N and C=C Stretch: A series of sharp to medium bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic purine ring system.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, although it may be difficult to assign definitively.[18]
Chemical Reactivity and Stability
The chemical utility of 6-Chloro-2-methyl-9H-purine is dominated by the reactivity of the C6-chloro group.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles. This is the primary reaction used to synthesize libraries of 6-substituted purine derivatives. Common nucleophiles include amines, thiols, and alkoxides.[2][3]
-
Stability: As a chlorinated purine, the compound should be stored in a dry, sealed container to prevent hydrolysis.[1] While generally stable, prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures, can lead to hydrolysis of the chloro group to form the corresponding hypoxanthine derivative.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-Chloro-2-methyl-9H-purine is not widely available, data from closely related chlorinated purines indicates that it should be handled with care.[5][19]
-
Hazards: Assumed to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[19]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
6-Chloro-2-methyl-9H-purine is a key synthetic intermediate whose full potential is unlocked through a thorough understanding of its physicochemical properties. This guide has consolidated the available computed data, drawn rational inferences from closely related analogs, and, most importantly, provided detailed, actionable protocols for the experimental validation of its core characteristics. By employing these methodologies, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible outcomes in drug discovery and development.
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